

Application Notes & Protocols: Quantitative PCR Assays for CHD5 mRNA Levels

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Compound of Interest

Compound Name: *chd-5*

Cat. No.: B606638

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Chromodomain Helicase DNA Binding Protein 5 (CHD5) mRNA expression using real-time quantitative polymerase chain reaction (qPCR). CHD5 is a tumor suppressor gene frequently downregulated in various cancers, making the quantification of its mRNA levels a critical tool in cancer research and the development of therapeutic interventions.

Introduction to CHD5 and its Role in Cancer

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a member of the chromodomain helicase DNA-binding protein family, which is involved in chromatin remodeling and transcriptional regulation. As a tumor suppressor, CHD5 is crucial in controlling cell proliferation and differentiation. Its expression is often silenced in a variety of cancers, including neuroblastoma, breast cancer, and hepatocellular carcinoma, through genetic deletions or epigenetic mechanisms like promoter hypermethylation. The quantification of CHD5 mRNA levels can, therefore, serve as a biomarker and a tool to assess the efficacy of epigenetic drugs.

Quantitative Data Summary

The following tables summarize quantitative data on CHD5 mRNA expression from published studies. This data can be used as a reference for expected expression levels in different biological contexts.

Table 1: Relative CHD5 mRNA Expression in Hepatocellular Carcinoma (HCC)

| Group | Mean Relative Expression (\pm SD) | Median Relative Expression | Range |
|------------------|--------------------------------------|----------------------------|-------------|
| Healthy Controls | 1.82 \pm 0.671 | 1.60 | 0.80 – 3.80 |
| HCC Patients | 0.83 \pm 0.405 | 0.80 | 0.20 – 1.80 |

Data adapted from a study on CHD5 mRNA expression in HCC patients versus healthy controls. Expression levels were significantly lower in HCC patients ($P < 0.001$).[\[1\]](#)

Table 2: Relative CHD5 mRNA Expression in Breast Cancer Cell Lines

| Cell Line | Relative CHD5 mRNA Expression (CHD5/GAPDH) |
|---|--|
| Human Mammary Epithelial Cells (HMEC) | 1.0 (Normalized Control) |
| Breast Cancer Cell Line 1 | Lower than HMEC |
| Breast Cancer Cell Line 2 | Lower than HMEC |
| Breast Cancer Cell Line 3 | Lower than HMEC |
| Breast Cancer Cell Line 4 | Lower than HMEC |
| Breast Cancer Cell Line 5 | Lower than HMEC |
| Breast Cancer Cell Line 6 | Lower than HMEC |
| Data from a study showing down-regulation of CHD5 mRNA in breast cancer cell lines compared to normal human mammary epithelial cells. [2] | |

Experimental Protocols

This section provides detailed protocols for the quantification of CHD5 mRNA levels, from sample preparation to data analysis.

Total RNA Extraction

This protocol is for the extraction of total RNA from cultured mammalian cells or tissues.

Materials:

- TRIzol™ Reagent or similar lysis reagent
- Chloroform
- Isopropyl alcohol
- 75% Ethanol (in RNase-free water)

- RNase-free water
- RNase-free microcentrifuge tubes
- Microcentrifuge

Protocol:

- Sample Lysis:
 - For cell monolayers: Add 1 mL of TRIzol™ Reagent directly to a 3.5 cm diameter culture dish, and pass the cell lysate several times through a pipette.
 - For tissues: Homogenize tissue samples in 1 mL of TRIzol™ Reagent per 50-100 mg of tissue using a homogenizer.
- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature.
 - Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake vigorously for 15 seconds.
 - Incubate at room temperature for 2-3 minutes.
 - Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
- RNA Precipitation:
 - Transfer the aqueous phase to a fresh tube.
 - Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ Reagent used for the initial homogenization.
 - Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of

the tube.

- RNA Wash:
 - Remove the supernatant.
 - Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent.
 - Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
- RNA Solubilization:
 - Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
 - Dissolve the RNA in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip.
 - Incubate in a water bath at 55-60°C for 10-15 minutes.
- Quantification and Quality Control:
 - Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
 - Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer.

Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total RNA.

Materials:

- Total RNA (1 µg)
- Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)

- dNTP Mix (10 mM)
- Random Primers or Oligo(dT) primers
- RNase Inhibitor
- 5X Reaction Buffer
- RNase-free water
- Thermal cycler

Protocol:

- Prepare the RNA/Primer Mixture:
 - In a sterile, RNase-free PCR tube, combine:
 - Total RNA: 1 µg
 - Random Primers or Oligo(dT): 1 µL
 - dNTP Mix (10 mM): 1 µL
 - RNase-free water: to a final volume of 13 µL
- Denaturation:
 - Gently mix and briefly centrifuge.
 - Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
- Prepare the Reverse Transcription Master Mix:
 - In a separate tube, prepare the following master mix for each reaction:
 - 5X Reaction Buffer: 4 µL
 - RNase Inhibitor: 1 µL

- Reverse Transcriptase: 1 μ L
- RNase-free water: 1 μ L
- Combine and Incubate:
 - Add 7 μ L of the master mix to the RNA/primer mixture for a total volume of 20 μ L.
 - Mix gently by pipetting up and down.
 - Incubate the reaction in a thermal cycler with the following program:
 - 25°C for 10 minutes (for random primers)
 - 50°C for 50 minutes
 - 70°C for 15 minutes to inactivate the enzyme.
- Store cDNA:
 - The resulting cDNA can be stored at -20°C for future use.

Quantitative PCR (qPCR)

This protocol outlines the setup for a SYBR Green-based qPCR assay to quantify CHD5 mRNA levels.

Materials:

- cDNA template (diluted 1:10)
- SYBR Green qPCR Master Mix (2X)
- Forward and Reverse primers for CHD5 and a reference gene (e.g., GAPDH) (10 μ M each)
- Nuclease-free water
- qPCR-compatible plates/tubes

- Real-time PCR detection system (e.g., ABI 7500)

Primer Sequences:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
|-------|----------------------------|--------------------------|
| CHD5 | TACAGGTTGTGGTGCATCAG | CGCTGCTTGAGGAGTTCAG |
| GAPDH | CATGAGAAGTATGACAACAG CC | GGGGTGCTAAGCAGTTGGT G |

Primer sequences are from a study on CHD5 in hepatocellular carcinoma.[\[1\]](#)

qPCR Reaction Setup (20 µL total volume):

| Component | Volume (µL) | Final Concentration |
|----------------------------|-------------|---------------------|
| SYBR Green Master Mix (2X) | 10 | 1X |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| cDNA Template | 2 | - |
| Nuclease-free water | 6.4 | - |

Thermal Cycling Conditions:

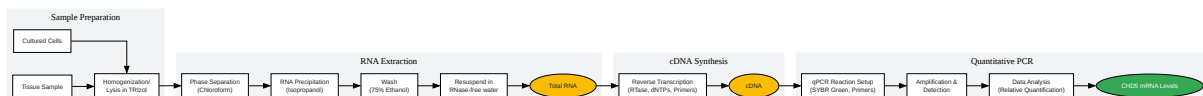
| Stage | Temperature (°C) | Time | Cycles |
|----------------------|------------------|------------|--------|
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | |
| Melt Curve | 95 | 15 seconds | 1 |
| 60 | 15 seconds | | |
| 95 | 15 seconds | | |

Data Analysis: The relative expression of CHD5 mRNA can be calculated using the $2^{-\Delta\Delta C_t}$ method, where C_t is the cycle threshold.

- Normalize CHD5 C_t values to the reference gene (GAPDH): $\Delta C_t = C_t(\text{CHD5}) - C_t(\text{GAPDH})$
- Normalize the ΔC_t of the test sample to the ΔC_t of a control or calibrator sample: $\Delta\Delta C_t = \Delta C_t(\text{test sample}) - \Delta C_t(\text{calibrator sample})$
- Calculate the fold change in expression: $\text{Fold Change} = 2^{-\Delta\Delta C_t}$

Visualizations

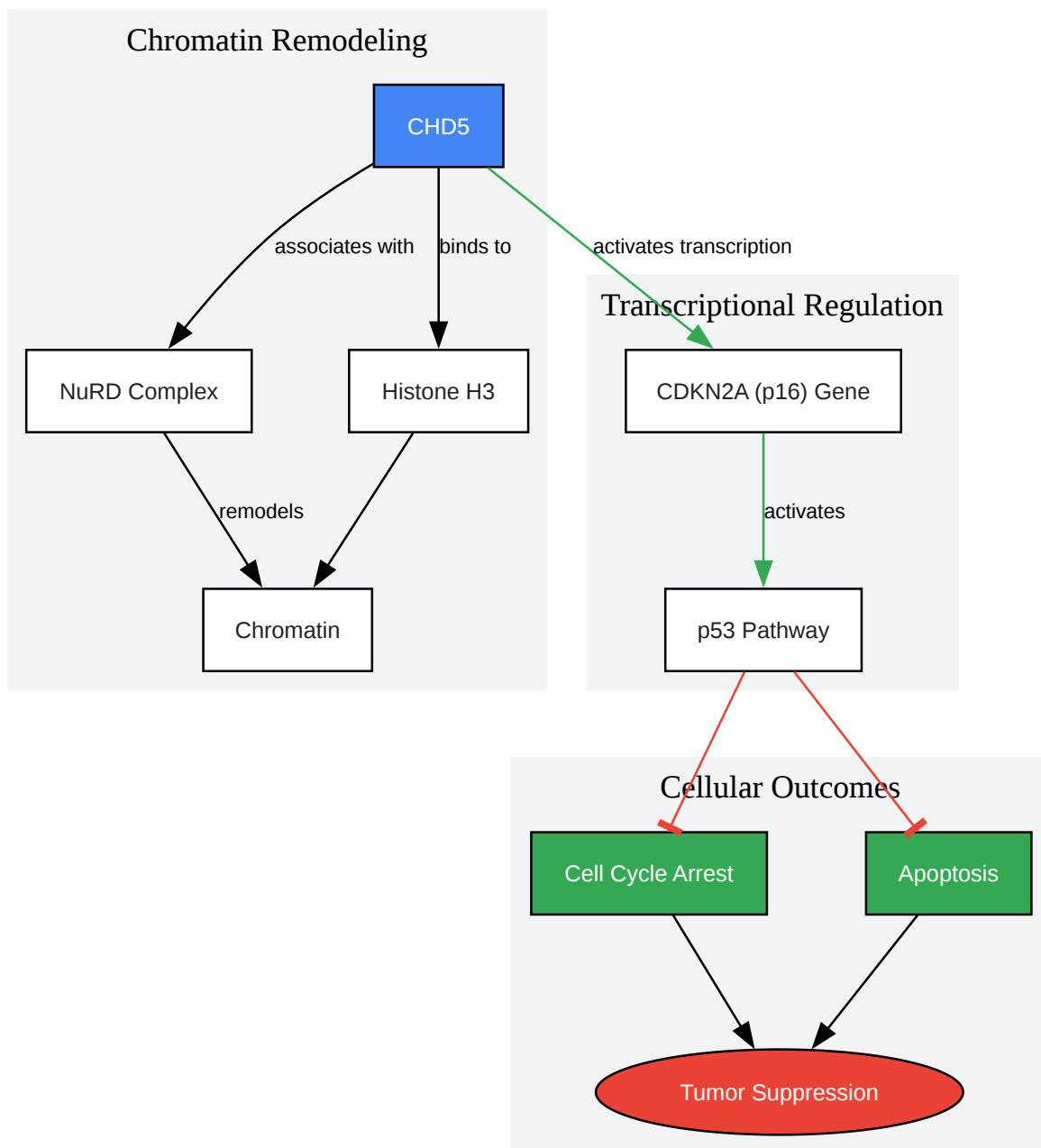
Experimental Workflow



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Caption: Workflow for CHD5 mRNA quantification.

CHD5 Signaling Pathway in Tumor Suppression



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Caption: CHD5 tumor suppressor signaling pathway.

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References

- 1. google.com [google.com]
- 2. google.com [google.com]
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